
Tuberculosis inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberculosis Inhibitor 6 is a potent compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has shown significant promise in inhibiting the growth and proliferation of the bacteria, making it a valuable asset in the fight against this infectious disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 6 typically involves the cyclization of triazolyl-chalocones with hydroxylamine, followed by the deprotection of amino and thio functionalities . This process is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Tuberculosis Inhibitor 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Tuberculosis Inhibitor 6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: Utilized in the development of diagnostic tools and assays for detecting tuberculosis.
Wirkmechanismus
The mechanism of action of Tuberculosis Inhibitor 6 involves targeting specific enzymes and pathways within Mycobacterium tuberculosis. It inhibits the enzyme leucyl-tRNA synthetase, which is crucial for protein synthesis . By blocking this enzyme, the compound effectively halts the growth and replication of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis by binding to the RNA polymerase enzyme.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness of Tuberculosis Inhibitor 6: Unlike the aforementioned drugs, this compound specifically targets leucyl-tRNA synthetase, making it effective against strains of Mycobacterium tuberculosis that have developed resistance to other drugs. This unique mechanism of action provides a valuable alternative in the treatment of tuberculosis.
Eigenschaften
Molekularformel |
C21H19N3O2S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H19N3O2S/c1-25-17-10-6-7-15(13-17)14-27-19-12-11-18-22-20(16-8-4-3-5-9-16)21(26-2)24(18)23-19/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
VYPJGBXICJNAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=CC=C4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
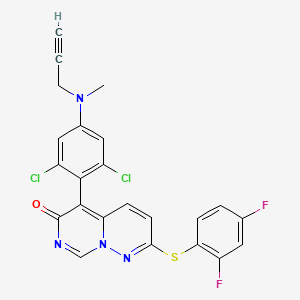
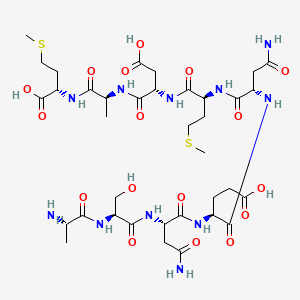

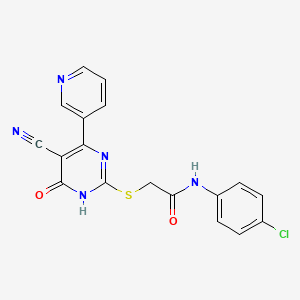
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
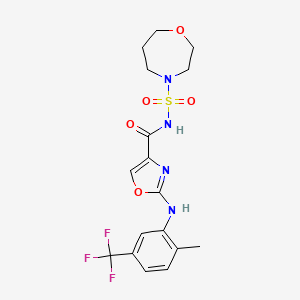
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
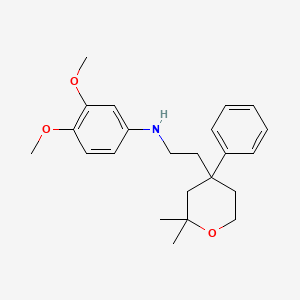
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
